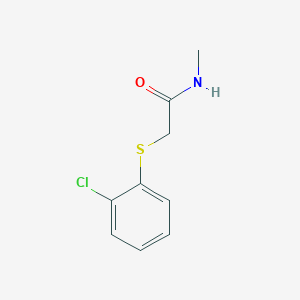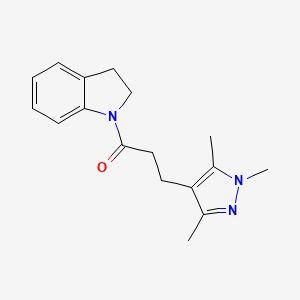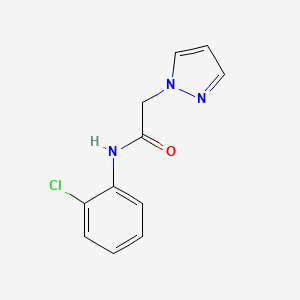![molecular formula C15H20N4O B7473063 N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as CDPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CDPPB belongs to the class of positive allosteric modulators (PAMs) that target the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide acts as a positive allosteric modulator of mGluR5, enhancing the receptor's activity in response to glutamate stimulation. This leads to increased synaptic plasticity and improved cognitive function. N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide also has anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in various neurological disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models. N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5. However, N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide also has some limitations, including its relatively short half-life and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide. One potential area of research is the development of more potent and selective mGluR5 PAMs. Another area of research is the investigation of N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide's potential therapeutic applications in various neurological disorders, including Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide on synaptic plasticity and cognitive function.
Méthodes De Synthèse
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including cyclohexylisocyanide, 3,4-dimethylpyrazole, and pyridine-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, anxiety, and addiction. N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to enhance the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function. N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-13-8-11(9-16-14(13)19(2)18-10)15(20)17-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAKRFBJBGYBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)

![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)



![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)




![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)
